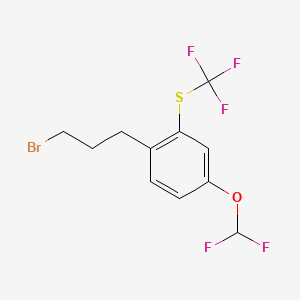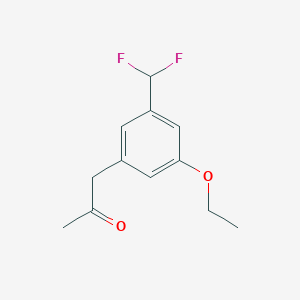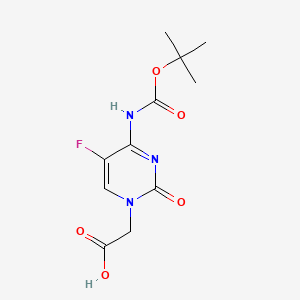
(Z)-4,4-difluoro-N-hydroxycyclohexanecarbimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4,4-difluoro-N-hydroxycyclohexanecarbimidoyl chloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with difluoro and hydroxy groups, along with a carbimidoyl chloride functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4-difluoro-N-hydroxycyclohexanecarbimidoyl chloride typically involves the reaction of cyclohexanone with difluoromethylamine and subsequent chlorination. The reaction conditions often require the use of a strong base, such as sodium hydride, and a chlorinating agent like thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4,4-difluoro-N-hydroxycyclohexanecarbimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbimidoyl chloride group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of 4,4-difluorocyclohexanone.
Reduction: Formation of 4,4-difluoro-N-hydroxycyclohexanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4,4-difluoro-N-hydroxycyclohexanecarbimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The difluoro and hydroxy groups can interact with biological molecules, providing insights into their function and structure.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the difluoro group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Z)-4,4-difluoro-N-hydroxycyclohexanecarbimidoyl chloride involves its interaction with specific molecular targets. The difluoro group can form strong hydrogen bonds, while the carbimidoyl chloride group can react with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-difluorocyclohexanone
- 4,4-difluoro-N-hydroxycyclohexanamine
- 4,4-difluorocyclohexanecarboxylic acid
Uniqueness
(Z)-4,4-difluoro-N-hydroxycyclohexanecarbimidoyl chloride is unique due to the presence of both difluoro and carbimidoyl chloride functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds.
Propiedades
Fórmula molecular |
C7H10ClF2NO |
|---|---|
Peso molecular |
197.61 g/mol |
Nombre IUPAC |
(1E)-4,4-difluoro-N-hydroxycyclohexane-1-carboximidoyl chloride |
InChI |
InChI=1S/C7H10ClF2NO/c8-6(11-12)5-1-3-7(9,10)4-2-5/h5,12H,1-4H2/b11-6+ |
Clave InChI |
RHJCIHUPPRZVLZ-IZZDOVSWSA-N |
SMILES isomérico |
C1CC(CCC1/C(=N\O)/Cl)(F)F |
SMILES canónico |
C1CC(CCC1C(=NO)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B14045276.png)








![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)
![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)


![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)
